molecular formula C19H22N2O3 B2910459 N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 898186-31-7

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2910459
CAS No.: 898186-31-7
M. Wt: 326.396
InChI Key: JWKKSIWAVVSXRZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a 2,4-dimethoxyphenyl substituent on the amide nitrogen and a phenyl group at the 3-position of the pyrrolidine ring.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-16-8-9-17(18(12-16)24-2)20-19(22)21-11-10-15(13-21)14-6-4-3-5-7-14/h3-9,12,15H,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKKSIWAVVSXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with phenylacetonitrile in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with an amine to form the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are used to purify the final product. The use of catalysts and controlled reaction environments ensures efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with bacterial RNA polymerase. This compound binds to the switch region of the enzyme, inhibiting its function and thereby preventing bacterial RNA synthesis . This inhibition leads to the suppression of bacterial growth and replication, making it a potent antibacterial agent.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide (CAS: 1210367-22-8)

  • Structural Differences : This analog replaces the 2,4-dimethoxyphenyl group with a single para-methoxy substituent .
  • Reduced electron-donating effects (one methoxy vs. two) may alter electronic interactions with receptors.
  • Physicochemical Data :

    Property Value
    Molecular Formula C₁₈H₂₀N₂O₂
    Molecular Weight 296.4 g/mol
    SMILES COc1ccc(NC(=O)N2CCC(c3ccccc3)C2)cc1

N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

  • Structural Differences : Features a dihydropyridine core with a 2-oxo group and a 3-(trifluoromethyl)benzyl substituent .
  • Implications :
    • The pyridine ring introduces aromaticity and rigidity compared to the pyrrolidine core.
    • The trifluoromethyl group enhances electronegativity and metabolic stability but may reduce solubility.
  • Key Functional Groups: 2-Oxo group: Could participate in hydrogen bonding or keto-enol tautomerism. Trifluoromethyl: Electron-withdrawing effects may influence binding affinity.

1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 346457-03-2)

  • Structural Differences : Contains a 5-oxo-pyrrolidine ring, a 4-fluorophenyl group, and a 4-methylpyridinylamide .
  • Fluorine substitution enhances bioavailability and membrane permeability.
  • Physicochemical Data :

    Property Value
    Molecular Formula C₁₇H₁₈FN₃O₂
    Molecular Weight 315.35 g/mol (estimated)

Piperidine and Benzothiazole Analogs

  • N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide ():
    • Piperidine core with a benzylidene substituent and trifluoromethylpyridinyloxy group.
    • Increased steric bulk and electron-withdrawing properties may limit membrane permeability.
  • Benzothiazole Derivatives ():
    • Replace pyrrolidine with benzothiazole, altering aromaticity and hydrogen-bonding capacity.
    • Example: N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide includes a chlorophenyl group, enhancing hydrophobicity.

Research Implications and Limitations

While structural comparisons highlight differences in electronic properties, solubility, and steric effects, pharmacological data (e.g., binding affinity, pharmacokinetics) are absent in the provided evidence. Further studies should focus on:

In vitro assays to compare receptor binding.

ADMET profiling to assess solubility, metabolic stability, and toxicity.

QSAR modeling to correlate substituent effects with activity.

This analysis underscores the importance of methoxy and fluorinated substituents in modulating drug-like properties, providing a foundation for rational design of pyrrolidine carboxamide derivatives.

Biological Activity

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a phenyl group, and a 2,4-dimethoxyphenyl moiety. Its molecular formula is C20_{20}H24_{24}N2_{2}O3_{3}, with a molecular weight of approximately 326.39 g/mol. The compound is classified within the pyrrolidine carboxamide family, known for various pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against Gram-positive bacteria. It has been suggested as a candidate for developing new antibacterial agents, particularly against antibiotic-resistant strains. The mechanism of action involves binding to bacterial RNA polymerase, inhibiting its function and thereby preventing RNA synthesis.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against resistant strains
Streptococcus pneumoniae16 µg/mLPotential therapeutic candidate
Enterococcus faecalis64 µg/mLLimited effectiveness observed

The interaction of this compound with bacterial RNA polymerase is pivotal to its antibacterial activity. By binding to the switch region of the enzyme, it disrupts RNA synthesis, which is crucial for bacterial growth and replication. This mechanism positions the compound as a promising lead for further development in combating bacterial infections.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multiple Gram-positive bacteria strains. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant infections.
  • In Silico Studies : Computational docking studies have been conducted to predict the binding affinity of this compound with various targets in bacterial cells. These studies support the hypothesis that its structural features contribute significantly to its biological activity .
  • Structure-Activity Relationship (SAR) : Investigations into structural analogs have revealed that modifications in the methoxy groups can influence antibacterial potency. For instance, compounds with additional methoxy substitutions displayed enhanced activity compared to simpler analogs.

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